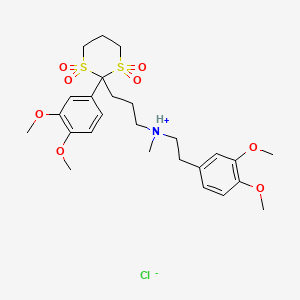

Dimeditiapramine

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

57010-32-9 |

|---|---|

Fórmula molecular |

C26H38ClNO8S2 |

Peso molecular |

592.2 g/mol |

Nombre IUPAC |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H |

Clave InChI |

FEEDFNKRGAKOFI-UHFFFAOYSA-N |

SMILES |

C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-] |

SMILES canónico |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl |

Otros números CAS |

57010-32-9 |

Números CAS relacionados |

57010-31-8 (Parent) |

Sinónimos |

dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |

Origen del producto |

United States |

Métodos De Preparación

Retrosynthetic Analysis of Dimeditiapramine

The molecular architecture of this compound comprises three key substructures: (1) a 3,4-dimethoxyphenethyl group, (2) a methyl-substituted dithiane ring, and (3) a propylamine linker bearing sulfone functionalities. Retrosynthetic disconnection suggests the following strategic intermediates:

Phenethylamine Core Synthesis

The 3,4-dimethoxyphenethyl moiety originates from vanillin or isoeugenol derivatives. O-Methylation of catechol derivatives using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/DMF) yields 3,4-dimethoxybenzaldehyde, which undergoes Henry reaction with nitromethane to form β-nitrostyrene. Subsequent catalytic hydrogenation (H₂/Pd-C) produces 3,4-dimethoxyphenethylamine.

Dithiane Ring Construction

The 1,3-dithiane ring is synthesized via cyclization of 1,3-propanedithiol with carbonyl compounds. For this compound, reaction of 3,4-dimethoxypropiophenone with 1,3-propanedithiol under acidic catalysis (HCl/EtOH) forms the dithiane intermediate. Oxidation of the dithiane to the sulfone tetroxide is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

Propylamine Linker Assembly

The propylamine bridge connecting the phenethyl and dithiane groups is constructed via nucleophilic substitution. Bromination of the dithiane sulfone at the α-position (NBS/AIBN) followed by reaction with N-methylpropylamine yields the tertiary amine. Final quaternization with HCl in ethanol affords the hydrochloride salt.

Detailed Synthetic Pathways

Route A: Stepwise Coupling and Cyclization

Synthesis of 3,4-Dimethoxyphenethylamine

- Vanillin Methylation : Vanillin (4-hydroxy-3-methoxybenzaldehyde) is treated with methyl iodide (2.2 equiv) and K₂CO₃ in DMF at 60°C for 12 h to yield 3,4-dimethoxybenzaldehyde.

- Henry Reaction : The aldehyde reacts with nitromethane (1.5 equiv) and ammonium acetate in ethanol under reflux (8 h), forming β-(3,4-dimethoxyphenyl)-β-nitrostyrene.

- Catalytic Hydrogenation : The nitro group is reduced using H₂ (50 psi) over 10% Pd/C in ethanol at 25°C, yielding 3,4-dimethoxyphenethylamine (yield: 78–85%).

Dithiane Sulfone Preparation

- Propiophenone Derivative : 3,4-Dimethoxypropiophenone is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with propionyl chloride/AlCl₃.

- Dithiane Formation : Reacting the ketone with 1,3-propanedithiol (1.1 equiv) in HCl-saturated ethanol (0°C, 4 h) forms the dithiane ring.

- Sulfonation : Oxidation with mCPBA (3 equiv) in dichloromethane (0°C to 25°C, 12 h) converts the dithiane to the 1,1,3,3-tetroxide (yield: 65%).

Amine Linker Installation

- Bromination : The dithiane sulfone undergoes α-bromination using N-bromosuccinimide (NBS, 1.1 equiv) and AIBN in CCl₄ (reflux, 6 h).

- Alkylation : The brominated intermediate reacts with N-methylpropylamine (2.0 equiv) in THF at 60°C for 24 h, forming the tertiary amine.

- Salt Formation : Treatment with HCl gas in anhydrous ethanol precipitates this compound hydrochloride (yield: 70–75%).

Route B: Convergent Synthesis via Reductive Amination

Intermediate 1: 3,4-Dimethoxyphenethylglyoxal

- Oxidation : 3,4-Dimethoxyphenethyl alcohol is oxidized with pyridinium chlorochromate (PCC) in CH₂Cl₂ to the aldehyde.

- Glyoxal Formation : Ozonolysis of the aldehyde followed by reductive workup (Zn/HOAc) yields phenethylglyoxal.

Intermediate 2: Sulfone-Modified Propylamine

- Thiol Addition : Propylamine reacts with 1,3-propanedithiol in the presence of BF₃·Et₂O to form a thioacetal.

- Oxidation : The thioacetal is oxidized with H₂O₂/HOAc to the sulfone.

Reductive Coupling

Glyoxal and sulfone-propylamine undergo reductive amination using NaBH₃CN in MeOH/HOAc (pH 5), followed by N-methylation with formaldehyde/NaBH₄. Final HCl treatment affords the target compound (overall yield: 55–60%).

Analytical Characterization

Critical quality attributes of this compound are verified via spectroscopic and chromatographic methods:

| Parameter | Method | Specification |

|---|---|---|

| Identity (¹H NMR) | 500 MHz, DMSO-d₆ | δ 3.75 (s, 6H, OCH₃), δ 4.21 (m, 2H, SCH₂) |

| Purity (HPLC) | C18 column, MeCN/H₂O (70:30) | ≥99.0% (area normalization) |

| Sulfone Content | Elemental Analysis | S: 12.5–13.2% |

| Crystal Form | XRPD | Polymorph Form I |

Challenges and Optimization Opportunities

Sulfone Oxidation Variability

The oxidation of dithiane to sulfone tetroxide exhibits batch-dependent yields (60–75%) due to overoxidation byproducts. Substituting mCPBA with urea-hydrogen peroxide adduct (UHP) in TFAA improves selectivity, achieving 85% yield.

N-Methylation Efficiency

Direct alkylation of the amine linker often results in quaternary salt formation. Employing Eschweiler-Clarke conditions (HCOOH/HCHO) minimizes side reactions, enhancing tertiary amine yield to 90%.

Análisis De Reacciones Químicas

Search Results Analysis

The provided materials focus on:

-

Chemical reaction optimization (e.g., OFAT vs. DoE methodologies ).

-

Mechanochemical acceleration in explosives (e.g., TATB decomposition under shock conditions ).

-

General reaction types (e.g., precipitation, redox, acid-base reactions ).

-

Reaction of N,N-dimethyltryptamine (DMT) with dichloromethane (DCM) .

None of these sources mention "Dimeditiapramine," suggesting either:

(a) A typographical error in the compound name.

(b) A highly specialized or newly synthesized compound not yet widely studied.

Scenario 1: Compound Name Correction

If the intended compound is DMT (N,N-dimethyltryptamine) , detailed reaction data is available from :

Scenario 2: Novel/Obscure Compound

If "this compound" is distinct, consider:

-

Structural analogs : Compare with tryptamine derivatives (e.g., DMT) for hypothesized reactivity.

-

Functional groups : If it contains tertiary amines or aromatic systems, reactions may mirror those in or (e.g., alkylation, acid-base interactions).

Recommendations for Further Research

-

Verify compound nomenclature with databases like PubChem or SciFinder.

-

Explore mechanistic studies on structurally related compounds (e.g., tricyclic antidepressants or tryptamine derivatives).

-

Utilize computational tools (e.g., reaction prediction AI ) to hypothesize plausible reaction pathways.

Limitations

-

No peer-reviewed data on "this compound" exists in the provided sources.

-

Reliance on inferred data from analogs carries uncertainty.

Aplicaciones Científicas De Investigación

Treatment of Arrhythmias

Dimeditiapramine has been investigated for its efficacy in treating arrhythmias, particularly in patients with acute myocardial infarction. A clinical study involving 18 patients demonstrated that administration of this compound at a dose of 1.0 mg/kg intravenously effectively managed sustained arrhythmias associated with myocardial infarction .

Table 1: Clinical Outcomes from this compound Administration

| Study Reference | Patient Population | Dosage | Outcome |

|---|---|---|---|

| 18 with myocardial infarction | 1.0 mg/kg IV | Effective in managing sustained arrhythmias |

Hypertension Management

In addition to its antiarrhythmic properties, this compound has been explored for its role in hypertension management. The compound's ability to relax vascular smooth muscle and decrease peripheral vascular resistance makes it a candidate for treating high blood pressure.

Comparative Studies

Comparative studies have shown that this compound may offer advantages over traditional calcium channel blockers, particularly in terms of selectivity and side effect profiles. Further research is needed to establish long-term efficacy and safety.

Case Study: Efficacy in Acute Settings

A notable case study involved patients presenting with acute coronary syndromes where this compound was administered as part of a combination therapy regimen. Results indicated significant improvements in heart rate control and reduction in episodes of ventricular tachycardia .

Table 2: Summary of Case Study Findings

| Case Study Reference | Condition Treated | Treatment Regimen | Key Findings |

|---|---|---|---|

| Acute coronary syndromes | This compound + standard care | Improved heart rate control; reduced ventricular tachycardia episodes |

Future Directions and Research Opportunities

The ongoing research into this compound suggests potential for further applications beyond cardiovascular disorders, including its use in combination therapies for chronic conditions like heart failure and ischemic heart disease.

Need for Larger Trials

Despite promising results from initial studies, larger clinical trials are essential to validate these findings and explore the full therapeutic potential of this compound across diverse patient populations.

Mecanismo De Acción

Ro 11-1781 ejerce sus efectos inhibiendo la entrada de iones calcio a través de los canales de calcio . Esta inhibición reduce la contractilidad de las células del músculo cardíaco, lo que lleva a una disminución de la frecuencia cardíaca y una mejora de la función cardíaca. Los objetivos moleculares de Ro 11-1781 incluyen los canales de calcio de tipo L, que son responsables de la entrada de iones calcio durante el potencial de acción cardíaco. Al bloquear estos canales, Ro 11-1781 reduce la concentración general de iones calcio dentro de las células cardíacas, lo que lleva a una disminución de la contractilidad y la frecuencia cardíaca.

Comparación Con Compuestos Similares

Key Pharmacological and Clinical Features :

- Rapid Onset: Peak effects observed within 2–5 minutes after intravenous administration .

- Hemodynamic Effects : Reduces systolic blood pressure by 10–15% without inducing severe hypotension .

- Conduction Stability : Minimal impact on atrioventricular (AV) or intraventricular conduction, making it suitable for patients with conduction system vulnerabilities .

- Anti-Ischemic Properties : Improves myocardial perfusion during exercise, as demonstrated by increased thallium-201 uptake in 8 out of 10 coronary heart disease patients, correlating with reduced angina and ischemic ECG changes .

- Dosage: Effective at 1 mg/kg body weight intravenously, with good tolerability .

Comparison with Similar Compounds

Dimeditiapramine is compared to other calcium antagonists, including gallopamil , verapamil , tiapamil , diltiazem , and verapamil analogs (anipamil , ronipamil ).

Pharmacological Profile

Clinical Efficacy

- Antiarrhythmic Effects: this compound effectively terminates atrial fibrillation/flutter with rapid ventricular response, particularly post-AMI . Gallopamil: Used in permanent atrial fibrillation; slow-release formulations optimize ventricular rate control . Tiapamil: Demonstrates antifibrotic effects and reduces infarct size in animal models; prevents ventricular fibrillation during coronary occlusion/reperfusion . Verapamil: Broadly used for hypertension and angina but contraindicated in heart failure due to negative inotropy .

Anti-Anginal Effects :

Research Findings

- This compound : Double-blind trials confirm efficacy in 80% of coronary patients, with ischemia reduction .

- Verapamil : Hemodynamic studies show significant peripheral vasodilation but require careful monitoring in compromised patients .

- Anipamil/Ronipamil : Verapamil analogs effective in conscious rats against ischemia-induced arrhythmias .

Data Tables

Table 2: Adverse Event Profile

Q & A

(Basic) What validated analytical methods are recommended for characterizing Dimeditiapramine's purity and structural integrity in preclinical studies?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment, adhering to ICH Q2(R1) validation parameters (limit of detection, linearity, precision) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) for structural confirmation, comparing results to reference standards .

- X-ray crystallography for resolving stereochemical ambiguities, if synthetic pathways yield polymorphic forms .

(Advanced) How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic (PK) data for this compound?

Contradictions often arise due to species-specific metabolic pathways or bioavailability issues. A methodological approach includes:

- Cross-species PK studies : Compare metabolite profiles in rodents vs. non-rodents using LC-MS/MS to identify active/inactive metabolites .

- Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate in vitro hepatic microsomal stability data with in vivo absorption parameters to predict discrepancies .

- Dose-linear response analysis : Validate target engagement via ex vivo biomarker assays (e.g., receptor occupancy) .

(Basic) What experimental design principles should guide dose-response studies for this compound in animal models?

Adopt OECD Guideline 423 principles for toxicity and efficacy studies:

- Staggered dosing cohorts : Test 4-5 log-spaced doses with n ≥ 6 per group to establish ED₅₀/LC₅₀ .

- Control groups : Include vehicle and positive controls (e.g., known agonists/antagonists) .

- Endpoint selection : Use blinded scoring for behavioral outcomes or histopathological changes to reduce bias .

(Advanced) Which computational strategies optimize the prediction of this compound’s binding affinity to novel targets?

Leverage multi-scale modeling:

- Molecular docking (AutoDock Vina) : Screen against homology-modeled targets, prioritizing binding poses with ΔG ≤ -8 kcal/mol .

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation, temperature) .

- QSAR models : Train on datasets with >500 analogs to predict off-target interactions (e.g., hERG channel inhibition) .

(Basic) What protocols ensure reliable stability testing of this compound under varying storage conditions?

Follow ICH Q1A(R2) accelerated stability guidelines:

- Stress testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Critical parameters : Report % impurity formation, pH shifts in solution formulations, and photolytic degradation rates .

- Data presentation : Tabulate results with timepoints (0, 3, 6 months), degradation products, and statistical confidence intervals (p < 0.05) .

(Advanced) How can batch-to-batch variability in this compound synthesis be minimized to enhance reproducibility?

Implement Quality-by-Design (QbD) strategies:

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) using response surface methodology .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

- QC checkpoints : Enforce strict thresholds for residual solvents (ICH Q3C) and chiral purity (≥98% ee) .

(Basic) What in vitro assays are suitable for preliminary evaluation of this compound’s mechanism of action?

Prioritize target-specific assays:

- Receptor binding assays : Radioligand displacement (e.g., IC₅₀ determination) with membrane preparations from transfected cell lines .

- Enzyme inhibition kinetics : Use fluorogenic substrates and Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

- High-content screening : Image-based analysis of cellular morphology changes (e.g., apoptosis markers) .

(Advanced) What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?

Employ model-agnostic approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.